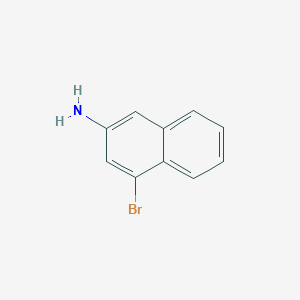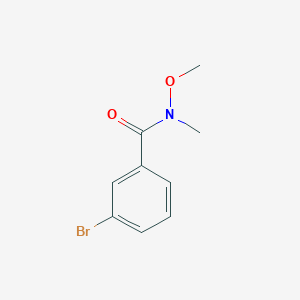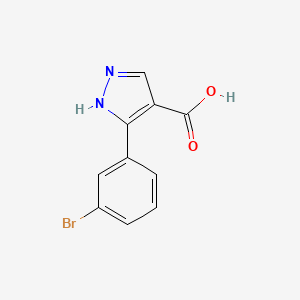
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (3BP-PCA) is a synthetic pyrazole compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and antibacterial effects. 3BP-PCA has also been shown to have a variety of therapeutic applications, such as the treatment of cancer, autoimmune diseases, and neurological disorders. Additionally, its unique structure and properties make it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The field of application is Organic Chemistry, specifically in the synthesis of phthalocyanines and fullerene dyads .
Summary of the Application
The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds that have potential applications in areas such as photovoltaics and photodynamic therapy .
3. Methods of Application or Experimental Procedures While the specific experimental procedures were not detailed in the search results, the general process involves using the compound in a reaction to form the desired phthalocyanines and fullerene dyads . The exact parameters would depend on the specific reaction conditions and the desired end product .
Results or Outcomes
The outcome of the reaction is the formation of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in various fields, but the specific results or quantitative data were not provided in the search results .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Synthesis of Phthalocyanine-Fullerene Dyads
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of phthalocyanine-fullerene dyads, which have potential applications in various fields .
Oxidative Cross Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in oxidative cross coupling, a type of reaction that forms new carbon–carbon bonds .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Synthesis of Phthalocyanine-Fullerene Dyads
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of phthalocyanine-fullerene dyads, which have potential applications in various fields .
Oxidative Cross Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in oxidative cross coupling, a type of reaction that forms new carbon–carbon bonds .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRKWVFIZVNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479730 |
Source


|
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
879996-70-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

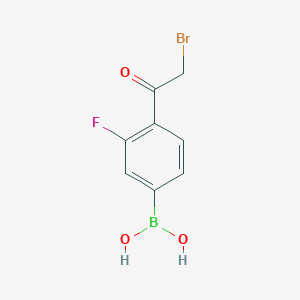
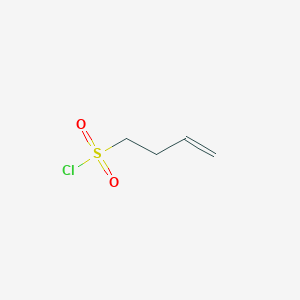
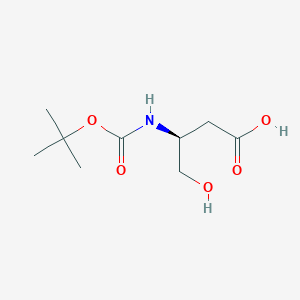
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
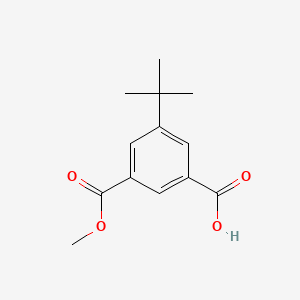
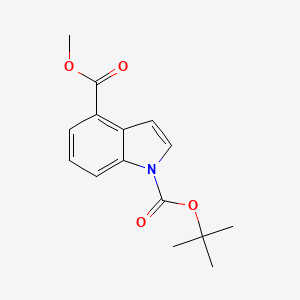
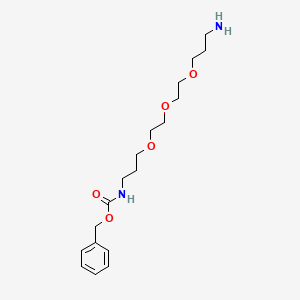

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
